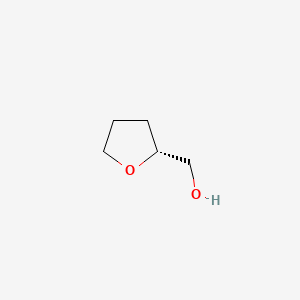

(R)-Tetrahydrofurfuryl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-59-4 | |

| Record name | (2R)-oxolan-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Tetrahydrofurfuryl Alcohol Derivatives in Organic Synthesis

The importance of chiral tetrahydrofurfuryl alcohol derivatives in organic synthesis is rooted in the broader significance of chirality in chemistry and biology. Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. This necessitates the synthesis of enantiomerically pure compounds.

(R)-Tetrahydrofurfuryl alcohol serves as a valuable "chiral pool" starting material. This strategy involves using a readily available, enantiopure natural compound as a foundation to construct a more complex target molecule, thereby transferring its chirality. ub.edu This approach is often more efficient than creating a chiral center from a non-chiral starting material.

Derivatives of this compound are crucial intermediates in the synthesis of a wide range of complex molecules:

Pharmaceuticals: It is a starting material for the synthesis of isomers of naftidrofuryl, which are potent 5-hydroxytryptamine 2A receptor antagonists. sigmaaldrich.com It is also used in the preparation of analogs that act as IGF-1R inhibitors. sigmaaldrich.com

Natural Products: The compound is used to prepare (R)-tetrahydrofurfuryl aldehyde, a building block for synthesizing fragments of complex natural products like pectenotoxin-4. sigmaaldrich.com

Functionalized Pyranones: Chiral furfuryl alcohols are important precursors for the synthesis of valuable functionalized pyranones. nih.gov

Nucleoside Analogs: The chiral tetrahydrofuran (B95107) scaffold is a key structural motif in many biologically active nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs. researchgate.net Site-selective alkylation of tetrahydrofurfuryl alcohol derivatives is a strategy for creating chemically modified nucleosides. acs.org

The utility of these derivatives is further enhanced by their compatibility with various reaction conditions and their ability to be transformed into other functional groups, allowing for the construction of diverse and complex molecular architectures. chemimpex.comrsc.org

Evolution of Synthetic Strategies for Enantiopure Tetrahydrofurfuryl Alcohol Isomers

Enantioselective Catalytic Routes to (R)-Tetrahydrofurfuryl Alcohol

Enantioselective catalysis provides a powerful tool for the synthesis of chiral molecules like this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high excess.

Organocatalytic Approaches

While information on the direct organocatalytic synthesis of this compound is limited, organocatalysis has been successfully applied to the synthesis of substituted furfuryl alcohols. For instance, tetrahydrothiophene (B86538) has been shown to be an effective organocatalyst for producing highly substituted furfuryl products from electron-poor enynes under neutral conditions. researchgate.net This methodology is adaptable to a variety of nucleophiles and enynes and can be integrated into domino organocatalysis sequences. researchgate.net

Metal-Catalyzed Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a prominent and efficient method for producing chiral alcohols. researchgate.net This technique often employs transition metal catalysts, with rhodium, ruthenium, and iridium being extensively studied. researchgate.net

Ruthenium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of levulinic acid and its esters to produce optically active γ-valerolactone, a related chiral compound. For example, ruthenium-SEGPHOS complexes have achieved quantitative conversion and an enantiomeric excess (ee) of 99.0% for the reduction of ethyl levulinate to 4-hydroxypentanoate. mdpi.com Similarly, iridium complexes with tridentate spiro pyridineaminophosphine (SpiroPAP) ligands have been used for the enantioselective hydrogenation of γ/δ-aryl-substituted ketoacids, achieving up to 99.9% ee. mdpi.com

Palladium-based catalysts have also been explored. A system using Pd(OCOCF₃)₂/(R,R)-Me-DuPhos has been developed for the asymmetric hydrogenation of functionalized ketones, yielding up to 92.2% ee. researchgate.net More recently, earth-abundant metals like nickel are gaining attention. Nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has yielded chiral products with up to 99.4% ee. nih.gov

A photocatalytic approach using palladium nanoparticles decorated on graphitic carbon nitride (g-C₃N₄) has been reported for the selective synthesis of tetrahydrofurfuryl alcohol (THFA) from furfural. rsc.org This method achieved nearly 100% conversion of furfural and 100% selectivity for THFA. rsc.org

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Chiral Alcohol Synthesis

| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Ru-SEGPHOS | Ethyl levulinate | 4-Hydroxypentanoate | Quantitative | 99.0 | mdpi.com |

| Ir-SpiroPAP | γ/δ-aryl-substituted ketoacids | Chiral γ/δ-hydroxyacids | 100 | up to 99.9 | mdpi.com |

| Pd(OCOCF₃)₂/(R,R)-Me-DuPhos | Functionalized ketones | Chiral alcohols | - | up to 92.2 | researchgate.net |

| Nickel/(R,R)-BenzP* | α-substituted acrylic acids | Chiral α-substituted propionic acids | up to 99 | up to 99.4 | nih.gov |

| 3 wt% Pd/g-C₃N₄ | Furfural | Tetrahydrofurfuryl alcohol | ~100 | - | rsc.org |

Biocatalytic Production of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative for the production of chiral compounds. Enzymes and whole-cell microorganisms are utilized to perform specific chemical transformations with high stereo- and regioselectivity.

Enzymatic Reduction Pathways

Alcohol dehydrogenases (ADHs), also known as carbonyl reductases (CRs), are key enzymes in the production of chiral alcohols through the asymmetric reduction of prochiral ketones. d-nb.inforsc.org These enzymes often require cofactors like NADH or NADPH, and regeneration of these cofactors is a crucial aspect of the process. rsc.org

For example, the carbonyl reductase ScCR has been used for the selective reduction of 3-acetyl-5-aminofuran (3A5AF) to (R)-3-acetyl-5-hydroxyethylfuran ((R)-3A5HEF) with yields greater than 99% and an enantiomeric excess of over 99%. d-nb.infonih.gov An enzyme-coupled system using glucose dehydrogenase (GDH) can be employed for NADH regeneration. d-nb.infonih.gov

Table 2: Enzymatic Reduction for Chiral Alcohol Synthesis

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Cofactor Regeneration | Reference |

| Carbonyl reductase (ScCR) | 3-acetyl-5-aminofuran (3A5AF) | (R)-3-acetyl-5-hydroxyethylfuran ((R)-3A5HEF) | >99 | >99 | Glucose/GDH | d-nb.infonih.gov |

Microbial Fermentation and Biotransformation Techniques

Microbial fermentation is a process where microorganisms are used to convert substrates into desired products. In the context of this compound, this often involves the reduction of furfural, a common derivative of biomass.

Saccharomyces cerevisiae is known to reduce furfural to furfuryl alcohol during fermentation. mdpi.com This biotransformation is a detoxification mechanism for the yeast. nih.gov The concentration of furfural can influence the fermentation rate and the final product distribution. mdpi.com

Other microorganisms, such as Ralstonia eutropha, have been identified that can utilize tetrahydrofurfuryl alcohol as a sole source of carbon and energy. asm.org This organism employs an inducible alcohol dehydrogenase to oxidize THFA. While this is a degradative pathway, the enzymes involved could potentially be engineered for synthetic purposes. Acetic acid bacteria like Gluconobacter oxydans can also transform furfural into 2-furoic acid, indicating their potential for furan (B31954) derivative biotransformations. frontiersin.org

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines chemical and biological transformations in a single pot or a sequential manner to leverage the advantages of both approaches. This strategy is particularly effective for converting biomass-derived substrates into valuable chemicals.

A common chemoenzymatic route to furfuryl alcohol involves the acid-catalyzed dehydration of xylose (from hemicellulose) to furfural, followed by the enzymatic reduction of furfural to furfuryl alcohol. researchgate.netresearchgate.net For instance, a solid acid catalyst like SO₄²⁻/SnO₂-bentonite can be used for the chemical conversion of biomass (e.g., corncob, bamboo shoot shell) to furfural. researchgate.net Subsequently, whole cells of Escherichia coli harboring a reductase can be used to convert the furfural into furfuryl alcohol. researchgate.net One study reported the conversion of corncob into 65.7 mM furfuryl alcohol with a yield of 0.26 g of furfuryl alcohol per gram of xylan (B1165943) in the biomass. researchgate.net

Another chemoenzymatic approach involves the combination of an ionic liquid/boric acid system to catalyze the dehydration of N-acetyl-D-glucosamine (derived from chitin) to 3-acetyl-5-aminofuran (3A5AF), which is then asymmetrically reduced by carbonyl reductases to produce enantiopure (R)- or (S)-3-acetyl-5-hydroxyethylfuran. d-nb.infonih.gov This method has achieved yields of over 99% and an enantiomeric excess greater than 99%. d-nb.info

Table 3: Chemoenzymatic Synthesis of Furfuryl Alcohol Derivatives

| Chemical Catalyst | Biocatalyst | Substrate | Intermediate | Final Product | Yield | Reference |

| SO₄²⁻/SnO₂-bentonite | E. coli CCZU-H15 | Corncob | Furfural | Furfuryl alcohol | 0.26 g/g xylan | researchgate.net |

| Ionic liquid/Boric acid | Carbonyl reductase (ScCR) | N-acetyl-D-glucosamine | 3-acetyl-5-aminofuran | (R)-3-acetyl-5-hydroxyethylfuran | >99% | d-nb.infonih.gov |

Resolution Methods for Racemic Tetrahydrofurfuryl Alcohol Mixtures

The separation of racemic mixtures of tetrahydrofurfuryl alcohol into its constituent enantiomers is a critical step for applications where stereochemistry is crucial. This is accomplished through various resolution methods, primarily categorized into kinetic resolution techniques and chiral chromatographic separations.

Kinetic Resolution Techniques

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org Both enzymatic and non-enzymatic approaches have been successfully applied to the kinetic resolution of racemic tetrahydrofurfuryl alcohol.

Enzymatic kinetic resolution, particularly through lipase-catalyzed acylation, is a prominent method. researchgate.netiupac.org Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are frequently used due to their high enantioselectivity, mild reaction conditions, and broad substrate specificity. researchgate.nettandfonline.com In a typical process, the lipase selectively acylates one enantiomer of the alcohol at a faster rate, leaving the other enantiomer unreacted. For instance, the transesterification of tetrahydrofurfuryl alcohol with butyric acid or ethyl butyrate (B1204436) using Novozym 435 has been studied, demonstrating the feasibility of this approach. researchgate.net The kinetic modeling of these reactions often follows a ping-pong bi-bi mechanism, which can sometimes be affected by substrate inhibition. researchgate.nettandfonline.com

Another class of enzymes used for the kinetic resolution of alcohols are dehydrogenases. For example, a quinohemoprotein tetrahydrofurfuryl alcohol dehydrogenase (THFA-DH) from Ralstonia eutropha has been identified. nih.govasm.org This enzyme catalyzes the stereoselective oxidation of chiral alcohols, and while it shows a preference for certain enantiomers, the kinetic mechanism can be complex, sometimes involving substrate inhibition. nih.govasm.org

Non-enzymatic kinetic resolution offers an alternative, often employing metal-based catalysts. Ruthenium complexes, for instance, have been developed for the kinetic resolution of various alcohols through oxidation or transfer hydrogenation. wikipedia.org Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that combines the enantioselective reaction with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.netmdpi.com Chemoenzymatic DKR protocols, which pair a lipase for the resolution step with a metal complex (such as ruthenium or vanadium) for racemization, have proven effective for a variety of secondary alcohols and could be applicable to tetrahydrofurfuryl alcohol. wikipedia.orgresearchgate.netmdpi.com Copper-catalyzed enantioselective dehydrogenative coupling of alcohols with hydrosilanes represents another non-enzymatic kinetic resolution strategy with broad applicability. nih.gov

Table 1: Examples of Kinetic Resolution of Tetrahydrofurfuryl Alcohol and Related Alcohols

| Catalyst/Enzyme | Reaction Type | Key Findings/Conditions | Reference |

|---|---|---|---|

| Novozym 435 | Esterification/Transesterification | Effective catalyst for the synthesis of tetrahydrofurfuryl butyrate from tetrahydrofurfuryl alcohol. The process follows a ping-pong bi-bi mechanism and can be subject to substrate inhibition. | researchgate.netresearchgate.net |

| Lipases | Lipase-catalyzed acetylation | Used in the kinetic resolution of polyols derived from furfuryl alcohol, demonstrating the applicability of lipases for resolving furan-based alcohol structures. | iupac.org |

| Tetrahydrofurfuryl Alcohol Dehydrogenase (THFA-DH) | Oxidation | Exhibits stereoselective oxidation of chiral alcohols. The enzyme from Ralstonia eutropha follows a ping-pong kinetic mechanism. | nih.govasm.org |

| Ruthenium Complexes | Dynamic Kinetic Resolution (DKR) | Used for the racemization of chiral secondary alcohols in combination with enzymatic acylation (e.g., with Novozyme® 435) to achieve high yields of enantiomerically pure esters. | mdpi.com |

| Palladium Catalysts | Palladium-catalyzed kinetic resolution | Applied to racemic 4-hydroxycyclopentenone, which is readily derived from furfuryl alcohol, indicating a potential strategy for related furan derivatives. | nih.gov |

Chiral Chromatographic Separation Methodologies

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. chula.ac.th This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for the resolution of racemic tetrahydrofurfuryl alcohol.

In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are common. For example, a Daicel Chiralcel OJ-H column, which is based on cellulose tris(4-methylbenzoate), has been used for the separation of enantiomers of a nitrogen-containing furfuryl alcohol derivative, a compound structurally related to tetrahydrofurfuryl alcohol. nih.gov The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. chula.ac.th Pirkle-type CSPs, which are based on small chiral molecules bonded to a support like silica (B1680970) gel, have also been successfully used. For instance, a D-phenylglycine-based Pirkle column was used for the preparative separation of the stereoisomers of Furnidipine, a drug molecule that incorporates a tetrahydrofurfuryl alcohol moiety. scispace.com Supercritical fluid chromatography (SFC) with chiral columns is another effective technique, often providing faster and more efficient separations than HPLC. chromatographyonline.comacs.org

Chiral gas chromatography (GC) is also a viable method for the separation of volatile chiral compounds like tetrahydrofurfuryl alcohol. amazonaws.com Chiral GC columns, such as those containing cyclodextrin (B1172386) derivatives as the CSP, can effectively resolve enantiomers.

Table 2: Examples of Chiral Chromatographic Separation of Tetrahydrofurfuryl Alcohol and Related Compounds

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Compound Separated | Key Observation | Reference |

|---|---|---|---|---|---|

| HPLC | Daicel Chiralcel OJ-H | n-hexane/isopropanol (B130326) (84/16, v/v) | (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan | Successful baseline separation with retention times of 19.4 min for the (R)-enantiomer and 17.8 min for the (S)-enantiomer. | nih.gov |

| Preparative HPLC | Pirkle column (D-phenylglycine) | Dichloromethane | Stereoisomers of Furnidipine (contains tetrahydrofurfuryl moiety) | Successful separation of the four stereoisomers. | scispace.com |

| GC | Chiraldex GTA column | Not specified | Enantiomerically enriched oxygen heterocycles | Used to determine the enantiomeric excess of related cyclic ethers. | wiley-vch.de |

| SFC-MS/MS | Waters Trefoil AMY1 (amylose-based) | CO2 with MeOH:ACN:IPA modifier | Octadecanoids (complex chiral alcohols) | Demonstrates the power of modern chiral SFC for resolving complex chiral molecules. | acs.org |

R Tetrahydrofurfuryl Alcohol As a Chiral Building Block in Complex Molecule Synthesis

Application in Pharmaceutical Intermediate Synthesis

The defined stereochemistry of (R)-THFA is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional structure. The compound serves as a key starting material for intermediates that are incorporated into a variety of active pharmaceutical ingredients (APIs). chemimpex.comnetascientific.com

Precursors to Chiral Drugs and Active Pharmaceutical Ingredients

(R)-Tetrahydrofurfuryl alcohol is a precursor for various chiral intermediates used in drug synthesis. For instance, the R-enantiomer is utilized as a side-chain intermediate in the synthesis of certain penem (B1263517) antibiotics. google.com The alcohol can be converted into other useful synthons, such as (R)-tetrahydrofurfurylamine, which acts as a building block for complex organic molecules, or (R)-tetrahydrofurfuryl aldehyde. netascientific.com The latter is employed in the synthesis of fragments of complex natural products with pharmaceutical potential.

Furthermore, (R)-THFA serves as a starting material for the synthesis of naftidrofuryl isomers, which are known to be potent 5-hydroxytryptamine 2A receptor antagonists. It is also used to create enantiomerically pure ligands for sigma-1 (σ1) receptors, which are targets for neurological disorder treatments. chemimpex.comhzdr.de In this process, (R)-THFA is converted to a bromo-intermediate via a toluenesulfonate, which is then used in subsequent alkylation steps to build the final ligand. hzdr.de

Table 1: Examples of Pharmaceutical Precursors from this compound

| Precursor/Derivative | Intermediate Type | Application/Target Drug Class | Reference |

|---|---|---|---|

| (R)-(+)-THFA side chain | Side Chain Intermediate | Penem Antibiotics | google.com |

| Naftidrofuryl Isomers | API Precursor | 5-Hydroxytryptamine 2A Receptor Antagonists | |

| (R)-Tetrahydrofurfuryl bromide | Chiral Intermediate | Sigma-1 (σ1) Receptor Ligands | hzdr.de |

| (S)-2-tetrahydrofuran methyl ether 6-fluorophenyl ether analog | Building Block | IGF-1R Inhibitors |

Synthesis of Bioactive Heterocycles Utilizing this compound

The furan (B31954) ring of (R)-THFA is a versatile scaffold for the synthesis of various bioactive heterocyclic systems. A key transformation is the Achmatowicz reaction, an oxidative ring expansion that converts furfuryl alcohols into substituted dihydropyranones. nih.govresearchgate.net These pyranone structures are valuable intermediates, providing access to a wide range of substituted tetrahydropyrans, which are core structures in many biologically active molecules. nih.gov Electrocatalytic methods have been developed to drive the Achmatowicz reaction, offering a greener alternative to traditional chemical oxidation. researchgate.netosti.gov

The chiral backbone of (R)-THFA can also be envisioned as a precursor for the chiral oxazolidinone ring system, a key feature in modern anticoagulant drugs like Rivaroxaban. google.comnewdrugapprovals.org Although many industrial syntheses of Rivaroxaban start from other chiral precursors like (R)-glycidol, the fundamental five-membered ring with a defined stereocenter highlights the utility of building blocks with the structural motifs inherent in (R)-THFA derivatives. google.comacs.org Similarly, the synthesis of other nitrogen-containing heterocycles, such as dihydrooxazines, can be achieved through palladium-catalyzed cyclization reactions using precursors derived from chiral alcohols. researchgate.net

Integration into Agrochemical Development

The demand for enantiomerically pure agrochemicals is rising, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. This compound serves as a valuable chiral building block in this sector for producing stereochemically defined crop protection agents. chemimpex.comchemimpex.com

Synthesis of Chiral Agrochemical Intermediates

(R)-THFA and its derivatives are used as intermediates in the formulation of effective pesticides and herbicides. chemimpex.comontosight.ai The alcohol itself can be used as a solvent in pesticide formulations, but its primary value lies in its incorporation into the final molecular structure. furan.comfrontierspecialtychemicals.com For example, (R)-(-)-Tetrahydrofurfurylamine, derived from the corresponding alcohol, is explicitly used in agrochemical formulations to enhance the efficacy of pesticides and herbicides. chemimpex.comnetascientific.com The chiral tetrahydrofuran (B95107) moiety can impart specific physical and biological properties to the final product, improving its performance and selectivity.

Development of Enantiomerically Pure Crop Protection Agents

Table 2: Applications of this compound in Agrochemicals

| Agrochemical | Type | Role of (R)-THFA Derivative | Reference |

|---|---|---|---|

| Quizalofop-P-tefuryl | Herbicide | Forms the tefuryl ester moiety | google.com |

| Various Pesticides/Herbicides | Pesticide/Herbicide | (R)-Tetrahydrofurfurylamine used as a building block | chemimpex.comnetascientific.com |

| Deoxy-Hygrophorones | Fungicide | Furfuryl alcohol derivatives used as starting materials |

Elaboration in Natural Product Synthesis

The synthesis of complex natural products often requires chiral starting materials to build intricate stereochemical architectures. This compound provides a readily available and cost-effective entry point into certain classes of natural products and their analogs.

Research has demonstrated the use of (R)-THFA to prepare (R)-tetrahydrofurfuryl aldehyde, which serves as a building block for synthesizing a key fragment of Pectenotoxin-4. Pectenotoxins are a group of polyether macrolides with complex structures and significant biological activity.

Furthermore, chiral furfuryl alcohol derivatives are precursors for the synthesis of rare sugars. nih.gov For example, a chemoenzymatic route has been developed to produce enantiopure (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan starting from N-acetyl-D-glucosamine. This chiral furfuryl alcohol is a direct precursor to the rare 2-amino sugar L-rednose, a key structural unit found in several pharmacologically active natural products, including rudolphomycin and saquayamycins. nih.gov This highlights the utility of the chiral furfuryl scaffold in accessing rare and valuable bioactive compounds.

Stereocontrolled Synthesis of Pectenotoxin (B1142415) Fragments

This compound serves as a crucial starting material in the synthesis of fragments of pectenotoxins, a class of polyether marine toxins. Specifically, it can be used to prepare (R)-tetrahydrofurfuryl aldehyde, a key building block for the synthesis of a fragment of pectenotoxin-4. The synthesis of the complex ABC tricyclic fragment of pectenotoxins, for instance, involves the construction of a spiroacetal system where the stereochemistry is meticulously controlled. rsc.org While some syntheses of pectenotoxin fragments have utilized other chiral precursors like (R)-(+)-glycidol to establish stereogenic centers, the underlying principle of employing a chiral pool starting material to guide the stereochemical outcome of the synthesis is a common strategy. rsc.org

A notable application in a related context is the synthesis of the C1–C16 ABC spiroacetal-containing tricyclic fragment of pectenotoxin-7. rsc.org This synthesis was accomplished through the acid-catalyzed cyclization of a protected ketone precursor. rsc.org The construction of the tetrahydrofuran C ring system in this fragment began with a Wittig olefination of the AB spiroacetal aldehyde. rsc.org

| Pectenotoxin Fragment Synthesis | Key Chiral Building Block/Method | Reference |

| Pectenotoxin-4 fragment | (R)-Tetrahydrofurfuryl aldehyde (derived from this compound) | |

| Pectenotoxin-7 C1–C16 ABC tricyclic fragment | (R)-(+)-glycidol for a sulfone fragment; Asymmetric aldol (B89426) reaction | rsc.org |

| Pectenotoxin-4 CDE ring fragment | Sharpless Asymmetric Dihydroxylation | researchgate.net |

Construction of Complex Polycyclic Natural Product Scaffolds

The utility of this compound and its derivatives extends to the synthesis of various other complex polycyclic natural product scaffolds. Furans and their derivatives, such as furfuryl alcohols, are recognized as versatile building blocks in the synthesis of oxygenated natural products. acs.org

One prominent example is the synthesis of the ABCDEFG ring system of maitotoxin, a large and complex marine toxin. nih.gov The synthetic strategy for this intricate molecule relied on a furan-based technology, using furfuryl alcohol as a starting point for the construction of required tetrahydropyran (B127337) building blocks. nih.gov This approach involved sequential Noyori asymmetric reduction and Achmatowicz rearrangement. nih.gov

Furthermore, chiral functionalized furans, which can be derived from materials like tri-O-acetyl-d-glucal, are used in procedures for preparing enantiopure polycyclic ethers. rsc.org These methods often involve a photo-oxidation/conjugate addition sequence. rsc.org The synthesis of tetra-substituted furfuryl alcohols through relay catalysis further expands their utility as precursors to complex cyclic systems. researchgate.net

The construction of polycyclic xanthone (B1684191) natural products also benefits from the use of substituted furans as building blocks. acs.org The general strategy involves the cycloaddition of furfuryl glycosides with substituted benzynes, followed by an acid-catalyzed rearrangement to form C-aryl glycosides, which are precursors to the xanthone core. acs.org

Role in Specialty Chemical Production

This compound is a valuable component in the production of various specialty chemicals, owing to its unique properties as a chiral building block, a solvent, and a reagent. chemimpex.com It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comfrontierspecialtychemicals.com

Its applications in specialty chemical production include:

Pharmaceutical Intermediates: It is a starting material for the synthesis of naftidrofuryl isomers, which act as potent 5-hydroxytryptamine 2A receptor antagonists. It is also a building block for the preparation of (S)-2-tetrahydrofuran methyl ether 6-fluorophenyl ether analogs, which function as IGF-1R inhibitors. The derivative (R)-(-)-Tetrahydrofurfurylamine is a key component in developing new drugs, particularly those targeting neurological disorders. netascientific.com

Agrochemicals: this compound and its derivatives are used in agrochemical formulations. chemimpex.com For instance, (R)-(-)-Tetrahydrofurfurylamine is utilized to enhance the effectiveness of pesticides and herbicides. netascientific.com The racemic form, tetrahydrofurfuryl alcohol (THFA), is also used as a solvent in biocide and pesticide formulations. frontierspecialtychemicals.comnih.gov

Polymers and Coatings: THFA is a key ingredient in the production of bio-based polymers, contributing to more sustainable materials. chemimpex.com It is also used in epoxy resin formulations and in the coating and paint stripper industries. frontierspecialtychemicals.com

Flavors and Fragrances: In the food and beverage industry, it is used as a flavoring agent, providing a sweet, nutty aroma. chemimpex.com

| Application Area | Specific Use of this compound or its Derivatives | Reference |

| Pharmaceuticals | Synthesis of naftidrofuryl isomers, IGF-1R inhibitors, and intermediates for neurological drugs. | netascientific.com |

| Agrochemicals | Formulation of pesticides and herbicides. | frontierspecialtychemicals.comnetascientific.com |

| Polymers | Production of bio-based polymers. | chemimpex.com |

| Coatings | Component in epoxy resins and paint strippers. | frontierspecialtychemicals.com |

| Flavors & Fragrances | Flavoring agent in food and beverages. | chemimpex.com |

Development of Chiral Ligands and Catalysts Derived from R Tetrahydrofurfuryl Alcohol

Design and Synthesis of (R)-Tetrahydrofurfuryl Alcohol-Based Ligands

While the tetrahydrofuran (B95107) motif is common in chiral ligand design, specific examples of phosphine (B1218219) and diamide (B1670390) ligands synthesized directly from this compound are not extensively documented in readily available scientific literature. The conversion of the alcohol to other functional groups, such as amines or halides, would be a necessary prerequisite for many standard ligand synthesis protocols.

The synthesis of chiral phosphine ligands often involves the reaction of a chiral backbone with a phosphine source. Although this compound provides a chiral backbone, published research explicitly detailing its use as a precursor for the synthesis of chiral phosphine ligands is limited. The development of such ligands would likely require the initial conversion of the alcohol to a more reactive functional group to facilitate the introduction of the phosphine moiety.

Chiral diamide ligands are prominent in various asymmetric transformations. These ligands are typically synthesized from chiral diamines or amino alcohols. While this compound could be envisioned as a precursor to a chiral amino alcohol suitable for diamide ligand synthesis, specific examples of this synthetic route and the subsequent application of the resulting diamide ligands are not widely reported. Research has highlighted the efficacy of chiral diamide ligands in certain reactions, such as the anti-selective catalytic asymmetric nitroaldol reaction, but these ligands are often derived from other chiral sources. lookchem.comnih.gov

Chiral Phosphine Ligands

Applications in Asymmetric Catalysis

The application of catalysts derived from this compound is intrinsically linked to the successful synthesis of ligands from this precursor. Consequently, the documentation for their specific use in major classes of asymmetric reactions is sparse.

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, heavily relying on transition metal complexes with chiral ligands to produce enantiomerically enriched products. While numerous chiral ligands are effective for this transformation, those explicitly derived from this compound are not commonly featured in the literature for catalyzing asymmetric hydrogenation reactions.

The catalytic asymmetric nitroaldol (Henry) reaction is a powerful method for forming carbon-carbon bonds and synthesizing valuable β-nitro alcohols. Highly effective catalyst systems, often involving heterobimetallic complexes with chiral diamide ligands, have been developed to control the diastereo- and enantioselectivity of this reaction. nih.govuwindsor.ca These systems can provide anti-selective products with high enantiomeric excess. nih.gov However, the chiral ligands used in these advanced catalytic systems are not typically reported as being synthesized from this compound.

This compound and its derivatives can be used as chiral precursors or auxiliaries to control stereoselectivity. A notable application is in the Achmatowicz reaction, an oxidative ring expansion of a furyl alcohol to a dihydropyranone. This transformation is a key step in the synthesis of many bioactive molecules and carbohydrates. nih.gov

In one synthetic application, a chiral furfuryl alcohol, (R)-184, was utilized as the starting material to generate a key chiral acetal (B89532) intermediate, ent-183, via an Achmatowicz reaction. This demonstrates the role of the chiral alcohol in setting a specific stereocenter that is carried through subsequent synthetic steps, effectively acting as a chiral building block for the total synthesis of complex natural products. nih.gov The reaction establishes two chiral centers and provides access to diastereomerically and optically active pyranones. nih.gov

Another example of stereocontrol involving furfuryl alcohols is the hydroxy group-directed Paternò-Büchi reaction. In this photochemical [2+2] cycloaddition, the hydroxy group of the furfuryl alcohol directs the reaction with arylglyoxylates to produce oxetanes with high regio- and diastereoselectivity. nii.ac.jpoup.com While this demonstrates the directing capability of the alcohol group, the chirality in achieving high enantiomeric excess often comes from a separate chiral auxiliary attached to the reacting partner, such as a tartrate moiety on the arylglyoxylate. nii.ac.jpoup.com

Mechanistic Investigations and Reaction Pathways Involving R Tetrahydrofurfuryl Alcohol

Reaction Kinetics and Stereoselectivity Studies

The reaction kinetics of (R)-tetrahydrofurfuryl alcohol have been explored in various chemical transformations, revealing insights into reaction orders, rate constants, and the influence of reaction conditions on stereoselectivity.

In the acid-catalyzed condensation of furfuryl alcohol to produce resins, studies in a tetrahydrofuran (B95107) medium have shown the reaction to be second order. journals.co.za The hydrogenation of furfural (B47365) to tetrahydrofurfuryl alcohol (THFA) has also been a subject of kinetic analysis. Over a Raney Ni catalyst, the hydrogenation of furfural is first-order with respect to furfural concentration and zero-order concerning THFA concentration. scirp.org The activation energies for the two primary steps in this process have been determined to be 24.7 kJ/mol and 27.7 kJ/mol, respectively. scirp.org Similarly, the liquid-phase hydrogenation of furfuryl alcohol to THFA over a 5% Ru/TiO2 catalyst was best described by a single-site Langmuir-Hinshelwood model, which suggests that the surface reaction is the rate-controlling step and is inhibited by the product. researchgate.net

The oxidation of tetrahydrofurfuryl alcohol has also been kinetically investigated. The oxidation by diperiodatoargenate(III) complex ion in an alkaline medium demonstrated first-order dependence on both the oxidant and THFA. jlu.edu.cn In another study, the ruthenium(III) catalyzed oxidation of THFA by cerium(IV) in sulfuric acid media was found to be first-order with respect to Ce(IV) and showed a positive fractional order with respect to both THFA and Ru(III). researchgate.net

Stereoselectivity is a critical aspect of reactions involving the chiral center of this compound. In a photoredox-catalyzed site-selective C(sp3)–H alkylation of tetrahydrofurfuryl alcohol derivatives, the reaction with a substrate derived from α-d-xylofuranose resulted in the alkylation product with moderate diastereoselectivity. acs.org Furthermore, when a 3′-epimerized thymidine (B127349) substrate was used, the reaction proceeded to afford a single isomer in good yield, with the stereochemistry confirmed by NOESY analysis. acs.org In the Paternò-Büchi reaction between arylglyoxylates and furfuryl alcohols, the use of a tartaric acid moiety as a chiral auxiliary led to the formation of oxetanes with high diastereoselectivity. nii.ac.jp For instance, the reaction of methyl 2-((4S,5S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoacetate with furfuryl alcohol yielded the corresponding oxetane (B1205548) with a diastereomeric ratio of 8:1. nii.ac.jp

Interactive Table: Kinetic Parameters for Reactions Involving Tetrahydrofurfuryl Alcohol

| Reaction | Catalyst/Reagent | Reaction Order (THFA) | Other Kinetic Parameters | Reference |

|---|---|---|---|---|

| Hydrogenation of Furfural to THFA | Raney Ni | Zero-order | Activation Energy: 27.7 kJ/mol (for hydrogeoxygenation of furfuryl alcohol) | scirp.org |

| Hydrogenation of Furfuryl Alcohol to THFA | 5% Ru/TiO2 | - (Product Inhibition) | Follows Langmuir-Hinshelwood model | researchgate.net |

| Oxidation of THFA | Diperiodatoargenate(III) | First-order | Rate constant increases with [OH-] | jlu.edu.cn |

Transition State Analysis in this compound-Mediated Reactions

Transition state analysis provides crucial information about the energy barriers and structural changes that occur during a chemical reaction. For reactions involving this compound, understanding the transition state is key to explaining observed stereoselectivities and reaction rates.

In the solvolysis of tetrahydrofurfuryl tosylate, the slower reaction rate compared to cyclopentylmethyl tosylate is attributed to the destabilization of the transition state by the inductive effect of the ring oxygen. iwu.edu This suggests a transition state where C-OTs bond breaking is more advanced than C-Nuc bond formation. iwu.edu

Computational studies have been instrumental in elucidating transition state structures. For the conversion of furfuryl alcohol to ethyl levulinate in ethanol, a transition state for a rearrangement step was identified with a calculated free energy of activation of 17.6 kcal/mol. nih.gov This was noted to be lower than the energy required for the binding of water, indicating a preference for the rearrangement pathway. nih.gov

In the context of the photoredox-catalyzed C(sp3)–H alkylation of tetrahydrofurfuryl alcohol derivatives, density functional theory (DFT) calculations have indicated that the stereochemistry at the 3′-position of a nucleoside derivative influences the efficiency of the 1,5-hydrogen atom transfer (HAT) process. acs.org This suggests that the transition state for the HAT is sensitive to the steric and electronic environment around the tetrahydrofuran ring.

First-principles analysis of the selective hydrogenolysis of tetrahydrofurfuryl alcohol over rhodium (Rh) and rhenium oxide-modified rhodium (ReOx/Rh) surfaces has also involved the study of transition state structures to understand the reaction mechanism. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed reaction mechanisms of this compound at the molecular level. These studies provide insights into reaction pathways, energy barriers, and the structures of intermediates and transition states.

The hydrodeoxygenation of furfural to various products, including tetrahydrofurfuryl alcohol, has been extensively modeled. On a CuNiCu(111) bimetallic catalyst surface, DFT calculations revealed that the formation of furfuryl alcohol from furfural proceeds in two steps: hydrogenation of the carbonyl carbon to form an alkoxyl intermediate, followed by the hydrogenation of the oxygen atom. acs.org The second step was identified as the rate-controlling step. acs.orgnih.gov

Similarly, the mechanism of furfural electroreduction on copper surfaces has been unraveled using computational models. rsc.org These studies help to understand the selectivity towards different products like furfuryl alcohol and 2-methylfuran (B129897). rsc.org The combustion chemistry of tetrahydrofurfuryl alcohol has also been investigated through a combination of experimental and numerical approaches. researchgate.net High-level theoretical calculations were used to identify plausible reaction pathways and calculate rate coefficients for important reactions, leading to the development of a detailed kinetic model. researchgate.net

In the conversion of furfuryl alcohol to 2-methylfuran on a RuO2(110) surface, DFT studies identified the rate-limiting step as the scission of the C-O bond of the side chain. osti.gov The study also showed that the reduction of furfural to furfuryl alcohol via the Meerwein-Ponndorf-Verley (MPV) reaction is a facile process on this catalyst. osti.gov

Furthermore, the transfer hydrogenation of furfural to furfuryl alcohol in a UiO-66 metal-organic framework has been investigated computationally. acs.org Two possible mechanisms, an isopropoxide and a non-isopropoxide formation pathway, were explored, with the non-isopropoxide pathway being identified as kinetically favored due to a lower activation barrier. acs.org

Interactive Table: Computationally Investigated Reaction Pathways

| Reaction | Catalyst/Surface | Key Findings from Modeling | Reference |

|---|---|---|---|

| Hydrodeoxygenation of Furfural | CuNiCu(111) | Two-step formation of furfuryl alcohol; second hydrogenation is rate-limiting. | acs.orgnih.gov |

| Combustion of THFA | - | H-abstraction is the main consumption pathway, followed by β-scission or intramolecular radical addition. | researchgate.net |

| Conversion of Furfuryl Alcohol to 2-Methylfuran | RuO2(110) | C-O bond scission is the rate-limiting step. | osti.gov |

Derivatization Studies of this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with applications in different fields of chemistry.

One common derivatization is the oxidation of the primary alcohol to form (R)-tetrahydrofurfuryl aldehyde. This aldehyde is a useful building block, for instance, in the synthesis of a fragment of pectenotoxin-4.

The hydroxyl group can also be converted into other functional groups. For example, this compound is a starting material for the synthesis of naftidrofuryl isomers, which are potent 5-hydroxytryptamine 2A receptor antagonists. It is also used as a building block for the preparation of (S)-2-tetrahydrofuran methyl ether 6-fluorophenyl ether analogs, which act as IGF-1R inhibitors.

The primary alcohol functionality can be readily derivatized to form reactive monomers, such as tetrahydrofurfuryl acrylate, which can be incorporated into resins. researchgate.net Additionally, this compound can be derivatized with ethylene (B1197577) oxide or propylene (B89431) oxide to produce ethoxylate/propoxylate compounds for use in surfactant applications. pennakem.com

In the context of natural product synthesis, (R)-furfuryl alcohol can be subjected to an Achmatowicz reaction to produce a dihydropyranone intermediate, which is a key fragment in the synthesis of compounds like (+)-aspergillide C and (+)-aspergillide B. nih.gov

The vapor-phase conversion of tetrahydrofurfuryl alcohol over acidic catalysts can yield 3,4-2H-dihydropyran (DHP). researchgate.net It is proposed that this reaction proceeds through the initial rearrangement of THFA to 2-hydroxytetrahydropyran, which then rapidly dehydrates to DHP. researchgate.net

Interactive Table: Derivatives of this compound and Their Precursors

| Derivative | Reagents/Reaction Type | Application/Significance | Reference |

|---|---|---|---|

| (R)-Tetrahydrofurfuryl aldehyde | Oxidation | Building block for pectenotoxin-4 fragment | |

| Naftidrofuryl isomers | Multi-step synthesis | 5-Hydroxytryptamine 2A receptor antagonists | |

| (S)-2-Tetrahydrofuran methyl ether 6-fluorophenyl ether analog | Multi-step synthesis | IGF-1R inhibitor | |

| Tetrahydrofurfuryl acrylate | Acrylation | Monomer for resins | researchgate.net |

| Ethoxylate/propoxylate compounds | Ethoxylation/Propoxylation | Surfactants | pennakem.com |

| Dihydropyranone intermediate | Achmatowicz reaction | Synthesis of aspergillides | nih.gov |

Computational Chemistry and Structural Analysis of R Tetrahydrofurfuryl Alcohol and Its Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of (R)-Tetrahydrofurfuryl alcohol, and its receptor at the atomic level.

Interactions with Sigma-1 Receptors

The sigma-1 receptor (S1R) is an intracellular chaperone protein that has emerged as a significant therapeutic target for a variety of central nervous system disorders. mdpi.comnih.gov Molecular docking studies have been employed to investigate the interaction between S1R and various ligands, including derivatives of this compound. hzdr.denih.gov

Research has shown that derivatives of this compound can bind to the S1R. hzdr.de Docking simulations of enantiomeric pairs of S1R ligands have revealed that both (R) and (S) enantiomers can fit within the binding pocket of the S1R. hzdr.de Specifically, hydrogen-bond interactions have been observed between the nitrogen atoms of the ligand's piperazine (B1678402) ring and key amino acid residues, Glu-172 and Asp-126, within the receptor. hzdr.de For one pair of enantiomers, the distance between the nitrogen atom adjacent to the tetrahydrofurfuryl group and Asp-126 was found to be 2.7 Å for the (R)-isomer. hzdr.de These interactions are crucial for the stable binding of the ligand to the receptor. hzdr.de

The binding of agonists and antagonists to the S1R can lead to different functional outcomes. Agonists tend to stabilize the monomeric and dimeric forms of the receptor, which are considered the active states, while antagonists are thought to bind to higher-order oligomeric complexes. hzdr.de

Analysis of Ligand Binding Affinities and Pharmacodynamics

Ligand binding affinity, often expressed as the inhibition constant (Ki), is a measure of the strength of the binding between a ligand and its receptor. The pharmacodynamics of a drug describes the biochemical and physiological effects of the drug on the body.

For derivatives of this compound, binding affinities for the sigma-1 receptor have been determined through competitive radioligand binding assays. hzdr.denih.gov In one study, the receptor-ligand scoring function values, which estimate the binding affinity, were calculated to be approximately -9.88 kcal/mol for an (R)-enantiomer. hzdr.de Another study on a series of novel S1R ligands identified compounds with nanomolar binding affinities. nih.gov

The stereochemistry of a ligand can significantly influence its binding affinity and, consequently, its pharmacodynamics. For instance, in a study of enantiomeric pairs, the (S)-enantiomer of a particular ligand exhibited a higher affinity for the S1R (Ki = 11 ± 3 nM) compared to its (R)-enantiomer (Ki = 252 ± 12 nM). nih.gov This difference in affinity can lead to notable variations in the in vivo pharmacokinetic and pharmacodynamic profiles of the enantiomers. hzdr.de

The interaction of S1R ligands can modulate various cellular processes, including the regulation of ion channels and intracellular calcium signaling. nih.gov S1R agonists have been shown to be neuroprotective in various models of neuronal injury. nih.gov

Conformational Analysis and Stereochemical Elucidation

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a pivotal role in its biological activity. Conformational analysis of tetrahydrofurfuryl alcohol (THFA) has been investigated using a combination of rotational spectroscopy and quantum chemical calculations. researchgate.net

These studies have identified two stable conformers of THFA in the gas phase. The relative stability of these conformers is influenced by the geometry of the tetrahydrofuran (B95107) (THF) ring, which can adopt either an envelope (E) or a twist (T) conformation. researchgate.net The orientation of the hydroxymethyl (CH2OH) group relative to the THF backbone also plays a crucial role. An envelope ring geometry is favored when the CH2OH group is in a gauche(-) position, while a twist form is more stable with a gauche(+) alignment.

The interconversion between these conformers has been shown to have low energy barriers, suggesting that conformational relaxation can readily occur. researchgate.net Non-covalent interaction analyses have provided insights into the intramolecular hydrogen bonding and other weak interactions that stabilize the lowest energy structures of THFA. researchgate.net

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods have been applied to study tetrahydrofurfuryl alcohol and its derivatives. ni.ac.rsnih.gov

By employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP), researchers have optimized the geometries of neutral and cationic conformers of THFA. ni.ac.rs These calculations provide valuable information about the molecule's stability, ionization energies, and potential fragmentation patterns upon ionization. ni.ac.rs Such studies are important for understanding the fundamental chemical properties of the molecule and can supplement experimental findings from techniques like mass spectrometry. ni.ac.rs

Analytical Techniques for Stereochemical Purity Determination

The stereochemical purity of a chiral compound like this compound is a critical quality attribute, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for this purpose. nih.govorgsyn.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Several studies have reported the use of chiral HPLC for the analysis of tetrahydrofurfuryl alcohol and its derivatives. nih.govorgsyn.orgscispace.comwiley-vch.de For example, the enantiomeric excess (ee) of furfuryl alcohol derivatives has been determined using a Chiralpak AD-3R column with a mobile phase consisting of acetonitrile (B52724) and water with a trifluoroacetic acid modifier. orgsyn.org In another application, an OJ-H Chiral column with a mobile phase of n-hexane and isopropanol (B130326) was used to separate the enantiomers of a furfuryl alcohol derivative, with the (R)- and (S)-enantiomers showing distinct retention times of 19.4 and 17.8 minutes, respectively. nih.gov

The table below summarizes typical chiral HPLC conditions used for the analysis of this compound and related compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak AD-3R (3 µM, 4.6 x 150 mm) orgsyn.org | OJ-H Chiral (4.6 × 250 mm) nih.gov |

| Mobile Phase | 0.05% TFA in CH3CN:water (gradient) orgsyn.org | n-hexane/isopropanol (84/16, v/v) nih.gov |

| Flow Rate | 1 mL/min orgsyn.org | 0.7 mL/min nih.gov |

| Detection | 220 nm orgsyn.org | Not Specified |

| Retention Time (R-enantiomer) | 20.2 min orgsyn.org | 19.4 min nih.gov |

| Retention Time (S-enantiomer) | 18.3 min orgsyn.org | 17.8 min nih.gov |

Gas Chromatography (GC) for Enantiomeric Ratio Assessment

Gas chromatography (GC) is a fundamental technique for assessing the enantiomeric ratio of chiral molecules like this compound. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) within the GC column. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and, consequently, their separation on the column. azom.com

For the analysis of alcohols, cyclodextrin (B1172386) derivatives are highly effective and commonly used as chiral stationary phases. gcms.czuni-muenchen.de These cyclodextrin macromolecules are added to common stationary phases, such as cyanopropyl-dimethylpolysiloxane, to create capillary columns with the ability to separate a wide range of enantiomers. gcms.cz The choice of the specific cyclodextrin derivative and its substituents can significantly influence the degree of enantiorecognition. researchgate.net For instance, a column featuring a derivatized β-cyclodextrin can be used to effectively resolve the (R) and (S) enantiomers of tetrahydrofurfuryl alcohol.

The enantiomeric ratio is determined from the resulting chromatogram by comparing the integrated peak areas of the two separated enantiomers. A product specification for this compound might, for example, indicate an enantiomeric ratio of ≥97:3 (GC), confirming the enantiomeric purity of the substance. sigmaaldrich.com This quantitative analysis is crucial for quality control in asymmetric synthesis, where the production of a single enantiomer is the primary objective.

Table 1: Representative GC Conditions for Enantiomeric Separation of Tetrahydrofurfuryl Alcohol

| Parameter | Condition |

| Column | Chirasil-Dex CB (β-cyclodextrin based), 25 m x 0.25 mm |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 175 °C |

| Carrier Gas | Hydrogen (H₂) |

| Split Ratio | 1:20 |

This table presents typical conditions based on similar analyses and serves as an illustrative example. scielo.br Actual parameters may need optimization for specific instrumentation and applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis, but it requires the use of an auxiliary chiral substance to differentiate between enantiomers, as their spectra are identical in an achiral environment. The two primary NMR methods for this purpose are the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). sci-hub.se

The most common approach involves reacting the chiral alcohol with a highly enantiopure chiral derivatizing agent to form covalent diastereomeric products. scielo.org.mx These diastereomers possess distinct physical and spectroscopic properties, resulting in different chemical shifts in their NMR spectra. umn.edu A widely used CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride (MTPA-Cl). umn.eduwikipedia.org The alcohol is reacted with both the (R)- and (S)-enantiomers of Mosher's acid in separate experiments to create two diastereomeric esters. youtube.com By comparing the ¹H or ¹⁹F NMR spectra of these two esters, the absolute configuration of the alcohol can be determined. umn.eduyoutube.com The difference in chemical shifts (Δδ = δS - δR) for protons near the stereocenter follows a predictable pattern, allowing for the assignment of the absolute configuration.

Chiral solvating agents (CSAs) offer a non-covalent alternative. These agents form rapid and reversible diastereomeric complexes with the enantiomers directly in the NMR tube. sci-hub.se This interaction is sufficient to induce chemical shift non-equivalence, allowing for the determination of enantiomeric purity. researchgate.net This "in-tube" procedure is efficient and minimizes waste. rsc.org

Table 2: Illustrative ¹H NMR Data for Mosher Ester Analysis of a Chiral Alcohol

| Proton Group (in Alcohol Moiety) | Chemical Shift (δ) for (S)-MTPA Ester (ppm) | Chemical Shift (δ) for (R)-MTPA Ester (ppm) | Calculated Difference Δδ (δS - δR) (ppm) |

| Protons 'A' | 4.85 | 4.80 | +0.05 |

| Protons 'B' | 3.50 | 3.53 | -0.03 |

| Protons 'C' | 1.25 | 1.29 | -0.04 |

Note: These values are hypothetical and serve to illustrate the principle of Mosher ester analysis. The signs of the Δδ values are used to assign the absolute configuration based on the established model of the diastereomeric complexes. umn.edu

Green Chemistry Aspects and Sustainable Applications of R Tetrahydrofurfuryl Alcohol

Bio-Based Sourcing and Renewable Feedstocks

(R)-Tetrahydrofurfuryl alcohol is synthesized from agricultural byproducts, positioning it as a sustainably sourced chemical. usda.gov The primary precursor for its production is furfural (B47365), a platform chemical derived from lignocellulosic biomass such as corncobs, oat hulls, and sugarcane bagasse. usda.govrsc.org This biomass is rich in pentosans, which are converted into furfural. usda.gov The furfural is then hydrogenated to produce furfuryl alcohol, which is further hydrogenated to yield tetrahydrofurfuryl alcohol. rsc.orgnih.gov The use of such abundant and non-edible feedstocks avoids competition with food production and valorizes agricultural waste streams. rsc.org

Table 1: Renewable Feedstocks for this compound Production

| Feedstock Category | Specific Examples | Key Component | Intermediate |

|---|---|---|---|

| Agricultural Residues | Corncobs, Oat Hulls, Sugarcane Bagasse | Pentosans | Furfural |

Environmental Profile and Low Toxicity Considerations

This compound is recognized for its favorable environmental profile, characterized by low toxicity and biodegradability. chemimpex.comusda.gov It is considered a "green" solvent in many industrial applications due to these properties. usda.govchemicalbook.com

The compound is readily biodegradable in sludge, with certain microbes like Ralstonia eutropha showing high efficiency in its degradation. usda.gov From an ecotoxicity perspective, it has a low potential for bioaccumulation in aquatic organisms. oecd.org However, it is classified as a moderate eye irritant. oecd.org The oral LD50 in rats is reported to be between 1600 mg/kg and 2500 mg/kg, indicating fairly low acute toxicity. usda.gov

Table 2: Environmental and Toxicological Data for Tetrahydrofurfuryl Alcohol

| Parameter | Value/Observation | Source |

|---|---|---|

| Biodegradability | Readily biodegradable in sludge | usda.gov |

| Bioaccumulation | Expected to be low in aquatic organisms | oecd.org |

| Acute Oral Toxicity (Rat LD50) | 1600 - 2500 mg/kg | usda.gov |

| Eye Irritation (Rabbit) | Moderate irritant | oecd.org |

Application in the Production of Bio-Based Polymers and Materials

This compound serves as a key building block in the synthesis of bio-based polymers and materials, contributing to the development of sustainable alternatives to petroleum-based plastics. chemimpex.com Its bifunctional nature, containing both a hydroxyl group and a tetrahydrofuran (B95107) ring, allows for its incorporation into various polymer structures.

One of the significant applications is in the production of poly(furfuryl alcohol) (PFA) resins. mdpi.comresearchgate.net These thermosetting resins exhibit good thermal stability and are used in composites, coatings, and adhesives. mdpi.com The polymerization of furfuryl alcohol, a precursor to this compound, can be tailored to control the properties of the resulting PFA. mdpi.com

Furthermore, this compound can be used to produce 1,5-pentanediol, a monomer for polyesters and polyurethanes. researchgate.net This conversion is typically achieved through hydrogenolysis. chemicalbook.com The resulting bio-based polymers offer a reduced carbon footprint compared to their fossil-based counterparts. researchgate.net

Development of Sustainable Organic Synthesis Processes Utilizing this compound

The unique properties of this compound make it a valuable component in the development of more sustainable organic synthesis processes. chemimpex.com Its use as a green solvent and a chiral building block are key aspects of its contribution to this field.

As a solvent, it is effective in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its ability to dissolve a wide range of compounds and its miscibility with water make it a versatile and environmentally preferable alternative to more hazardous solvents. usda.govchemicalbook.com For instance, it has been used in mixtures for paint stripping applications. wikipedia.org

In asymmetric synthesis, the chirality of this compound is leveraged to produce enantiomerically pure compounds. It can be used as a chiral auxiliary or as a starting material for the synthesis of complex chiral molecules. rsc.org For example, it has been employed in cobalt-catalyzed reduction reactions to produce chiral alcohols and amides with high enantioselectivity. rsc.org This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. lookchem.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Furfural |

| Furfuryl alcohol |

| 1,5-Pentanediol |

| Poly(furfuryl alcohol) |

Future Directions and Emerging Research Opportunities for R Tetrahydrofurfuryl Alcohol

Exploration of Novel Synthetic Methodologies

The synthesis of (R)-tetrahydrofurfuryl alcohol is an area of active research, with a focus on developing more efficient and sustainable methods. Traditional approaches often involve the catalytic reduction of furfural (B47365). chemicalbook.com Future methodologies are likely to focus on chemoenzymatic and biocatalytic routes, which offer high enantioselectivity under mild conditions.

A key strategy involves the asymmetric reduction of furan-based precursors. For instance, the enantioselective reduction of 2-furoyl chloride derivatives using catalysts like Noyori's Ru-complex can yield the desired (R)-alcohol. nih.gov Another promising avenue is the kinetic resolution of racemic furfuryl alcohol derivatives, which has been demonstrated using Sharpless epoxidation conditions. rsc.org

The table below summarizes some emerging synthetic approaches:

| Precursor | Catalyst/Method | Key Features |

| 2-Furoyl Chloride Derivative | Noyori's Ru-complex | High enantioselectivity in reduction. nih.gov |

| Racemic Furfuryl Alcohol | Sharpless Kinetic Resolution | Separation of enantiomers. rsc.org |

| Furfural | Pd/UiO-66 | High conversion and selectivity in aqueous phase hydrogenation. researchgate.net |

Expansion of Chiral Building Block Utility in New Chemical Entities

This compound serves as a crucial starting material for the synthesis of a wide array of complex and biologically active molecules. Its utility as a chiral building block is continually expanding into the creation of new chemical entities with significant therapeutic potential.

One notable application is in the synthesis of nucleoside analogues. The tetrahydrofurfuryl moiety can be incorporated to create modified nucleosides with potential antiviral or anticancer properties. acs.orggoogle.com For example, it has been used in the preparation of derivatives that act as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy. lookchem.com

Furthermore, this compound is a precursor for fragments of complex natural products like pectenotoxin-4 and for the synthesis of naftidrofuryl isomers, which are potent 5-hydroxytryptamine 2A receptor antagonists. The Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones, provides access to a variety of bioactive molecules and is a key transformation leveraging this chiral building block. nih.govnih.gov

Advanced Ligand Design for Enhanced Catalytic Performance

The hydroxyl group and the tetrahydrofuran (B95107) ring of this compound provide an excellent scaffold for the design of novel chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that direct the stereochemical outcome of a reaction with high precision.

Future research will likely focus on creating bidentate and multidentate ligands derived from this compound. These ligands can offer enhanced stability and enantioselectivity in a variety of catalytic transformations, including hydrogenations, C-C bond formations, and oxidation reactions. The modular nature of its synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific reactions.

Integration with Flow Chemistry and Continuous Processing

The principles of green chemistry are driving a shift from traditional batch production to more efficient and safer continuous flow processes. mt.comacs.org this compound and its derivatives are well-suited for integration into these advanced manufacturing technologies.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. mt.com The hydrogenation of furfural to tetrahydrofurfuryl alcohol has been successfully demonstrated in continuous flow systems, showcasing the potential for scalable and efficient production. mdpi.comrsc.org Future work will likely involve developing integrated multi-step flow syntheses that utilize this compound as a key intermediate, streamlining the production of complex target molecules.

Biotechnological Advancements in Production and Application

Biotechnology offers powerful tools for both the production and functionalization of this compound. Microbial fermentation and enzymatic catalysis are emerging as sustainable alternatives to conventional chemical synthesis.

Strains of bacteria, such as Ralstonia eutropha, have been identified that can utilize tetrahydrofurfuryl alcohol as a carbon source, indicating the presence of enzymes capable of metabolizing this compound. nih.govasm.orgnih.gov These enzymes, particularly alcohol dehydrogenases, can be harnessed for the enantioselective synthesis or transformation of this compound. For instance, carbonyl reductases have been employed for the asymmetric reduction of furan (B31954) derivatives to produce chiral furfuryl alcohols with high enantiomeric excess. nih.gov

Future research will focus on:

Metabolic engineering of microorganisms to enhance the production of this compound from renewable feedstocks.

Enzyme discovery and engineering to develop robust biocatalysts with improved activity, stability, and selectivity for transformations involving this compound.

The table below highlights some enzymes and microorganisms involved in the synthesis and transformation of related chiral alcohols:

| Enzyme/Microorganism | Transformation | Key Findings |

| Carbonyl Reductases (Streptomyces coelicolor, Bacillus sp. ECU0013) | Asymmetric reduction of 3-acetamido-5-acetylfuran | High yields (>99%) and enantiomeric excess (>99%). nih.gov |

| Ralstonia eutropha | Degradation of tetrahydrofurfuryl alcohol | Utilizes an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. asm.orgnih.gov |

| E. coli expressing carbonyl reductase and glucose dehydrogenase | Bioreduction of ethyl 4-chloro-3-oxobutanoate | Efficient production of (R)-CHBE, a related chiral alcohol. dntb.gov.ua |

Synergistic Approaches in Multicomponent Reactions and Cascade Processes

The functional groups of this compound allow it to participate in a variety of transformations that can be linked in a cascade sequence. For example, a one-pot conversion of xylose to tetrahydrofurfuryl alcohol has been developed using a dual catalyst system. researchgate.net This process combines dehydration and hydrogenation steps, demonstrating the feasibility of cascade reactions starting from biomass. researchgate.net

Future research will explore the design of new MCRs and cascade reactions that incorporate this compound to rapidly build molecular complexity. This includes its use in tandem with other bio-based platform molecules to create novel structures and materials. The development of heterogeneous catalysts that can facilitate multiple reaction steps in a single pot will be crucial for advancing this field. unipi.itresearchgate.net

Q & A

Q. What are the primary catalytic routes for synthesizing (R)-THFA from biomass-derived precursors?

(R)-THFA is typically synthesized via the hydrogenation of furfural or furfuryl alcohol. Key catalytic systems include:

- Pd-Ir/SiO₂ : Achieves 94% THFA yield under high H₂ pressure (3 MPa) and low temperature (353 K) by sequential hydrogenation of furfural to furfuryl alcohol and then to THFA .

- Pd/UiO-66-v : Enables 99% conversion of furfuryl alcohol to THFA under mild conditions (0.5 MPa H₂, 303 K) in water, with 90% selectivity .

- NiCo bimetallic catalysts : Derived from metal-organic frameworks, these show high activity in furfuryl alcohol hydrogenation due to synergistic electronic effects .

Q. How does THFA function as an intermediate in the production of 1,5-pentanediol (1,5-PDO)?

THFA undergoes ring-opening hydrogenolysis over catalysts like Cu/H-ZSM-5 or metal-oxide (A-BOₓ) systems. The process involves acid-catalyzed C-O bond cleavage followed by hydrogenation, yielding 1,5-PDO with >80% selectivity under optimized conditions (e.g., 473 K, 4 MPa H₂) . Competing pathways, such as over-hydrogenation to tetrahydrofuran derivatives, are minimized using zeolite-confined catalysts .

Q. What safety protocols are recommended for handling THFA in laboratory settings?

THFA exhibits moderate acute oral toxicity (rat LD₅₀: 928–4000 mg/kg) and is metabolized to methacrylic/acrylic acid derivatives. Recommended precautions include:

- Use of respiratory protection (N95 masks), chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) .

- Avoidance of prolonged skin contact, as systemic toxicity is driven by THFA metabolites .

Advanced Research Questions

Q. How does in situ DRIFT spectroscopy resolve surface intermediates during THFA dehydration?

In situ DRIFT spectroscopy reveals the formation of 3,4-dihydro-2H-pyran (DHP) and surface-bound carbonyl species (C=O) during THFA dehydration over γ-Al₂O₃ at 648 K. Carboxylate intermediates form via reaction with oxide lattice oxygen, providing mechanistic insights into catalyst deactivation and regeneration strategies . Time-resolved spectra show that gas-phase THFA concentration critically influences intermediate stability, guiding reactor design for sustained DHP yields (>84% over 70 h) .

Q. Why do conflicting selectivity trends emerge in THFA hydrogenolysis vs. ring-opening reactions?

Selectivity depends on catalyst composition and reaction conditions:

- Acid catalysts (e.g., γ-Al₂O₃) : Favor dehydration to DHP via carbocation intermediates .

- Basic or bifunctional catalysts (e.g., Cu/H-ZSM-5) : Promote ring-opening hydrogenolysis to 1,5-PDO by stabilizing alkoxide intermediates .

- Hydrogen pressure : Higher H₂ pressures (>5 MPa) suppress ring-opening by saturating active sites, favoring THFA hydrogenation .

Q. What role do DFT calculations play in elucidating THFA reaction pathways on metal surfaces?

Density Functional Theory (DFT) studies on Ni(111) surfaces identify furfuryl alcohol as a key intermediate in THFA formation. The decarbonylation of furfural to furan is thermodynamically favored (ΔG = −1.2 eV), but hydrogenation pathways dominate under mild conditions. Adsorption configurations (e.g., η²(C,O) vs. η¹(O)) on alloy surfaces (e.g., Pd-Ir) explain enhanced THFA selectivity via electronic modulation .

Methodological Considerations

Q. How can catalyst recyclability be optimized for THFA-related reactions?

- UiO-66-supported catalysts : Retain >95% activity after 5 cycles due to structural stability and confined nanoparticle dispersion .

- Zeolite-encapsulated Cu : Prevents sintering and leaching, maintaining 1,5-PDO selectivity >80% over 10 runs .

Q. What analytical techniques are critical for quantifying THFA degradation products?

- GC-MS : Identifies volatile byproducts (e.g., DHP, pentanediols) .

- HPLC-UV : Quantifies non-volatile metabolites (e.g., carboxylates) in biodegradation studies .

- XPS and TEM : Characterize catalyst surface composition and nanoparticle size effects .

Data Contradictions and Resolution

Q. Why do some studies report high THFA yields while others observe rapid decarbonylation?

Discrepancies arise from differences in:

Q. How can microbial metabolism studies inform THFA environmental impact assessments?

Ralstonia eutropha degrades THFA via a pyrroloquinoline quinone-dependent alcohol dehydrogenase, with 83–88% excretion in urine within 24 hours. Toxicity studies in rats indicate low bioaccumulation potential but highlight reproductive organ sensitivity at high doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.